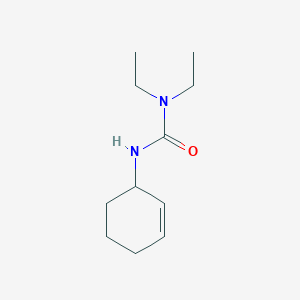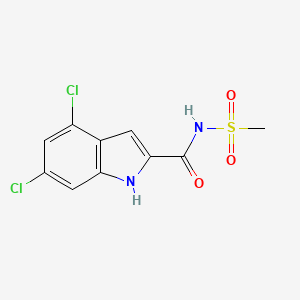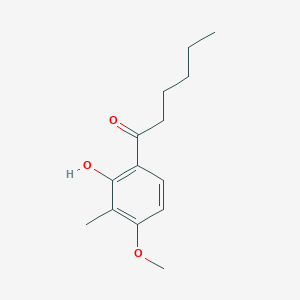![molecular formula C9H11NO4 B12602763 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes hydroxyamino and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . The reaction conditions often include heating in basic media, such as pyridine, or using microwave irradiation to enhance the efficiency of the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
作用机制
The mechanism of action of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved often include oxidation-reduction reactions facilitated by flavin-dependent enzymes .
相似化合物的比较
Similar Compounds
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one: Similar in structure but differs in the ring system.
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Contains a hydroxyimino group and an oxazole ring.
Uniqueness
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyamino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications .
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
6-[(E)-hydroxyiminomethyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-10-12)8(11)9(7)14-2/h3-5,11-12H,1-2H3/b10-5+ |
InChI 键 |
QINSZVGYJIMLJX-BJMVGYQFSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=N/O)O)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=NO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



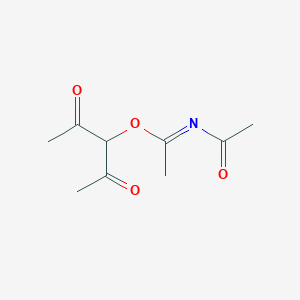
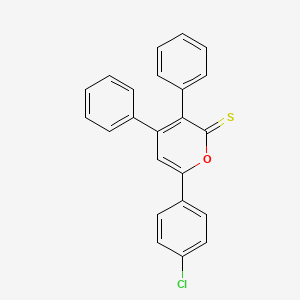
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
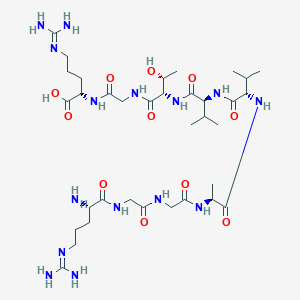
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
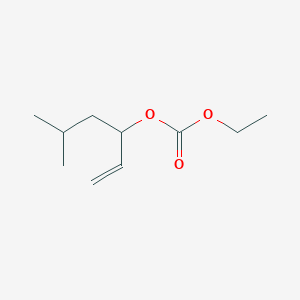
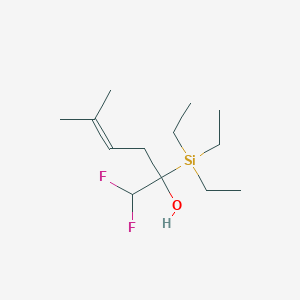
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

